Product packaging for 3-Amino-6-bromoquinoxalin-2-ol(Cat. No.:CAS No. 1083181-48-9)

3-Amino-6-bromoquinoxalin-2-ol

Cat. No.: B3184249
CAS No.: 1083181-48-9
M. Wt: 240.06 g/mol
InChI Key: SKQGEJRUPBWRCX-UHFFFAOYSA-N
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Description

Overview of Quinoxaline (B1680401) Scaffolds: Synthetic Utility and Structural Diversity in Organic Chemistry

Quinoxalines are a class of nitrogen-containing heterocyclic compounds characterized by a benzene (B151609) ring fused to a pyrazine (B50134) ring. nih.gov This aromatic system is a privileged structure in medicinal chemistry, meaning it is a recurring motif in biologically active compounds. nih.govnih.gov The synthetic versatility of the quinoxaline scaffold allows for the introduction of a wide array of functional groups, leading to a vast structural diversity. chim.it

The synthesis of quinoxalines most commonly involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. chim.itsapub.org This fundamental reaction has been adapted and refined over the years, with numerous catalytic systems and reaction conditions developed to improve yields and expand the substrate scope. chim.it The resulting quinoxaline derivatives have been investigated for a wide range of pharmacological activities, including as antimicrobial, antiviral, and anticancer agents. nih.govsapub.orgekb.eg Beyond medicine, the unique photophysical properties of some quinoxaline derivatives have led to their exploration in materials science as dyes and fluorescent probes. nih.govfrontiersin.org

Significance of Brominated Heterocycles in Synthetic Strategies and Functionalization

The introduction of a bromine atom onto a heterocyclic ring, as seen in 3-Amino-6-bromoquinoxalin-2-ol, is a key strategy in synthetic organic chemistry. The bromine atom is a versatile functional group that can be readily transformed into other substituents through various cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions. acs.orgacs.orgwhiterose.ac.uk This allows for the late-stage functionalization of complex molecules, a crucial step in the optimization of lead compounds in drug discovery.

Furthermore, the presence of a bromine atom can significantly influence the biological activity of a molecule. It can enhance binding to target proteins through halogen bonding and can alter the pharmacokinetic properties of a drug candidate. The position of the bromine atom on the heterocyclic core is critical and can lead to different regioisomers with distinct chemical and biological profiles. acs.org

Positioning of this compound in Quinoxalin-2-ol Derivative Research

This compound belongs to the subset of quinoxalin-2-ol derivatives. The quinoxalin-2-ol moiety exists in tautomeric equilibrium with its quinoxalin-2(1H)-one form. This structural feature is significant as it can influence the molecule's hydrogen bonding capabilities and its interactions with biological targets.

The specific combination of an amino group at the 3-position and a bromine atom at the 6-position makes this compound a particularly interesting building block. The amino group can be a key pharmacophoric element or a handle for further derivatization, while the bromo group provides a site for diversification through cross-coupling reactions. Research into related compounds, such as 6-bromoquinoxalin-2-ol, highlights their use as intermediates in the synthesis of pharmaceuticals. lookchem.comgoogle.com

While extensive research has been conducted on the broader class of quinoxaline derivatives, specific and detailed studies focusing solely on the synthesis, reactivity, and application of this compound are limited in the publicly available scientific literature. However, based on the known chemistry of quinoxalines and brominated heterocycles, its potential as a synthetic intermediate for creating diverse and complex molecules is clear. The compound is commercially available, indicating its utility in synthetic endeavors. nih.govchemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrN3O B3184249 3-Amino-6-bromoquinoxalin-2-ol CAS No. 1083181-48-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1083181-48-9

Molecular Formula

C8H6BrN3O

Molecular Weight

240.06 g/mol

IUPAC Name

3-amino-6-bromo-1H-quinoxalin-2-one

InChI

InChI=1S/C8H6BrN3O/c9-4-1-2-5-6(3-4)11-7(10)8(13)12-5/h1-3H,(H2,10,11)(H,12,13)

InChI Key

SKQGEJRUPBWRCX-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)N=C(C(=O)N2)N

Canonical SMILES

C1=CC2=C(C=C1Br)N=C(C(=O)N2)N

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Amino 6 Bromoquinoxalin 2 Ol and Analogous Structures

Strategic Retrosynthetic Analysis of 3-Amino-6-bromoquinoxalin-2-ol

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org For this compound, a logical retrosynthetic approach would involve key disconnections of the quinoxaline (B1680401) core and its substituents.

A primary disconnection can be made at the C-N and C=N bonds of the pyrazine (B50134) ring, leading back to a substituted o-phenylenediamine (B120857) and a 1,2-dicarbonyl equivalent. This is a common and effective strategy for quinoxaline synthesis. nih.govsapub.orgencyclopedia.pub Specifically, the target molecule can be retrosynthetically disconnected into 4-bromo-1,2-diaminobenzene and an α-keto acid derivative, such as ethyl 2-amino-2-oxoacetate.

Further analysis involves the disconnection of the bromine and amino groups. The amino group at the 3-position can be envisioned as being introduced from a precursor like 3-chloro-6-bromoquinoxalin-2-ol via nucleophilic aromatic substitution. The bromo group at the 6-position can be introduced through regioselective bromination of a quinoxalin-2-ol precursor. This multi-step disconnection strategy offers flexibility in the synthesis, allowing for the introduction of various substituents at different stages.

Table 1: Retrosynthetic Analysis of this compound
Target MoleculePrecursor 1Precursor 2
This compound4-Bromo-1,2-diaminobenzeneEthyl 2-amino-2-oxoacetate
This compound3-Chloro-6-bromoquinoxalin-2-olAmmonia (B1221849)
6-Bromoquinoxalin-2-olQuinoxalin-2-olBrominating agent

Established Synthetic Routes to Quinoxalin-2-ols and their Halogenated and Aminated Derivatives

The synthesis of functionalized quinoxalin-2-ols relies on a toolbox of established chemical transformations. These methods provide reliable access to a wide range of derivatives, including those with halogen and amine substituents.

The cornerstone of quinoxaline synthesis is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound. sapub.orgencyclopedia.pubijirt.org This reaction, first reported by Körner and Hinsberg in 1884, remains a widely used and versatile method. nih.govencyclopedia.pub The reaction typically proceeds under acidic or basic conditions, or can be facilitated by various catalysts. ijirt.org

For the synthesis of quinoxalin-2-ols, an α-keto acid or its ester is commonly employed as the 1,2-dicarbonyl component. The reaction with a substituted o-phenylenediamine leads directly to the formation of the quinoxalin-2-ol ring system. Various catalysts, including mineral acids, organic acids, and Lewis acids, have been employed to promote this condensation. researchgate.netbohrium.com The choice of solvent and reaction conditions can significantly influence the reaction rate and yield.

Table 2: Examples of Condensation Reactions for Quinoxaline Synthesis
o-Phenylenediamine Derivative1,2-Dicarbonyl CompoundCatalyst/ConditionsProduct
o-PhenylenediamineGlyoxalReflux in ethanol (B145695)Quinoxaline
4-Bromo-1,2-diaminobenzeneEthyl glyoxalateAcetic acid, heat6-Bromoquinoxalin-2-ol
o-PhenylenediamineBenzilBentonite K-10, ethanol, RT2,3-Diphenylquinoxaline mdpi.com

The introduction of a bromine atom at a specific position on the quinoxaline ring requires careful control of the reaction conditions to achieve high regioselectivity. The electronic nature of the quinoxaline core and the presence of directing groups influence the position of bromination. For quinoxalin-2-ol, the electron-donating nature of the hydroxyl group directs electrophilic substitution to the benzene (B151609) ring.

Several brominating agents can be used, including N-bromosuccinimide (NBS) and elemental bromine. The choice of solvent and catalyst is crucial for controlling the regioselectivity. For instance, the use of NBS in the presence of a radical initiator can lead to bromination at specific positions. researchgate.net A reported method for the regioselective bromination of pyrrolo[1,2-a]quinoxalines using tetrabutylammonium (B224687) tribromide (TBATB) highlights the potential for mild and selective halogenation of related heterocyclic systems. rsc.orgnih.govscispace.com

Table 3: Reagents for Regioselective Bromination
ReagentConditionsSelectivity
N-Bromosuccinimide (NBS)Radical initiator, CCl4Varies with substrate
Tetrabutylammonium tribromide (TBATB)MeCN, 80 °CHigh regioselectivity for certain quinoxaline derivatives rsc.orgnih.gov
BromineAcetic acidOften leads to multiple bromination products

The introduction of an amino group onto the quinoxaline ring can be achieved through several synthetic strategies. One common method is the nucleophilic aromatic substitution (SNAr) of a halogenated quinoxaline precursor. udayton.edu For example, a chloro-substituted quinoxaline can react with ammonia or an amine to yield the corresponding amino-quinoxaline. This reaction is often facilitated by the presence of electron-withdrawing groups on the quinoxaline ring. udayton.edu

Another approach involves the reduction of a nitro-substituted quinoxaline. The nitro group can be introduced via nitration of the quinoxaline core and subsequently reduced to an amino group using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. nih.gov This method allows for the introduction of an amino group at positions that may not be accessible through direct amination.

Innovations in Green Chemistry for Sustainable Quinoxaline Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijirt.orgbenthamdirect.com In the context of quinoxaline synthesis, this has led to the development of more environmentally benign and efficient methodologies. benthamdirect.comekb.eg

Significant progress has been made in developing catalyst-free synthetic routes to quinoxalines. These methods often utilize greener solvents, such as water or ethanol, and may be promoted by microwave or ultrasound irradiation. benthamdirect.comscielo.br For instance, the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds has been successfully achieved in methanol (B129727) at room temperature in just one minute without the need for a catalyst. researchgate.netbohrium.comthieme-connect.com

The use of eco-friendly solvent systems is another key aspect of green quinoxaline synthesis. Water, ethanol, and ionic liquids have been explored as alternatives to hazardous organic solvents. nih.gov Natural deep eutectic solvents (NADESs), such as a mixture of choline (B1196258) chloride and water, have also emerged as promising green media for the synthesis of functionalized quinoxalines, offering fast reaction times and easy product recovery. unicam.it These catalyst-free and green solvent approaches not only reduce the environmental impact of the synthesis but can also lead to higher yields and simpler purification procedures. ijirt.org

Table 4: Green Synthetic Approaches to Quinoxalines
MethodConditionsAdvantages
Catalyst-free condensationMethanol, room temperature, 1 minRapid, high yield, simple work-up researchgate.netbohrium.comthieme-connect.com
Ultrasound irradiationRoom temperatureHigh yield, short reaction time, mild conditions scielo.br
Natural Deep Eutectic Solvents (NADESs)Choline chloride/water, room temperature, 5 minFast, high yield, recyclable solvent unicam.it
Water-mediated synthesisWater, heatEnvironmentally benign solvent

Application of Recyclable and Heterogeneous Catalysts

Various materials have been explored as supports or as the catalysts themselves. For instance, transition metal-doped carbon aerogels (where the transition metal can be Mo, Fe, Co, or Cu) have been shown to be active and selective catalysts for synthesizing quinoxalines from o-phenylenediamine and α-hydroxy ketones. thieme-connect.com The catalytic activity is influenced by the nature of the metal oxide and the presence of zero-valent metal nanoparticles on the carbon support. thieme-connect.com Another class of effective heterogeneous catalysts includes metal-organic frameworks (MOFs). An innovative multifunctional catalyst containing an Fe-MOF functionalized with a Co complex has demonstrated efficiency in various cross-coupling reactions for creating substituted aryl compounds. nih.gov

Polymer-supported catalysts, such as primary amino acid-derived catalysts anchored to polystyrene-based supports, have also been successfully applied in asymmetric reactions, showcasing excellent reactivity and the ability to be recycled multiple times with minimal loss of activity. nih.gov Furthermore, magnetic nanoparticles have been used as a core to support catalysts, allowing for easy separation from the reaction mixture using an external magnet. nih.gov For example, a novel immobilized Pd-pyridine complex on γ-Fe₂O₃ magnetic nanoparticles has been synthesized and used in coupling reactions. nih.gov

The table below summarizes various heterogeneous catalysts used in the synthesis and functionalization of quinoxaline-related structures.

Catalyst TypeExampleApplicationKey Advantages
Metal-Doped Carbon Aerogels Mo-doped carbon aerogel (Mo-500)Synthesis of quinoxalines from o-phenylenediamine and benzoinHigh conversion and selectivity, sustainable alternative thieme-connect.com
Metal-Organic Frameworks (MOFs) Fe-MIL-101-isatin-SB-CoUllmann, Heck, and other cross-coupling reactionsEfficient, recyclable, multifunctional nih.gov
Polymer-Supported Catalysts Polystyrene-supported primary aminesAsymmetric rsc.orgresearchgate.net-Wittig rearrangementGood enantioselectivity, recyclability with proper end-capping nih.gov
Magnetic Nanoparticle Supported Pd-Py-γ-Fe₂O₃Suzuki, Heck, and Sonogashira cross-coupling reactionsEasy magnetic recovery, high activity, reusability nih.gov

Energy-Efficient Synthetic Protocols (e.g., Microwave, Ultrasound)

Energy-efficient synthetic methods like microwave (MW) irradiation and ultrasound have become powerful tools in organic synthesis, offering significant reductions in reaction times, increased product yields, and often enhanced purity compared to conventional heating methods. e-journals.in

Microwave-Assisted Synthesis: Microwave heating has been successfully employed for the rapid synthesis of various quinoxaline derivatives. The condensation of diamines and dicarbonyls under microwave heating and solvent-free conditions can produce quinoxalines in excellent yields (80-90%) within minutes. e-journals.in This approach is noted for being environmentally benign, with a cleaner process and easier work-up. e-journals.in Microwave-assisted protocols have been developed for a multistep divergent synthesis of complex fused quinoxalinones, reducing total reaction times from 60 hours to 80–120 minutes. thieme-connect.com The synthesis of 2-quinoxalinone-3-hydrazone derivatives has also been efficiently achieved using microwave irradiation. nih.gov This methodology offers high yields in a solvent-free environment, requiring only 5 minutes at 160 °C without a catalyst. udayton.edu

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that promotes reactions through acoustic cavitation. This technique has been used to develop a highly efficient, one-pot protocol for the synthesis of 2-phenylquinoxaline (B188063) under environmentally benign conditions in a glycerol-water medium, avoiding toxic catalysts and volatile organic solvents. nih.gov This method results in excellent yields (89-94%) and decreased reaction times. nih.gov Ultrasound irradiation has also been utilized for the catalyst-free synthesis of quinoxaline derivatives via the condensation of 1,2-diketones with 1,2-diamines in ethanol at room temperature, demonstrating a simple, rapid, and high-yielding approach. researchgate.net

The following table highlights examples of energy-efficient syntheses for quinoxaline-related compounds.

Energy SourceReaction TypeConditionsTimeYield
Microwave Condensation of diamines and dicarbonylsSolvent-free3.5 minutes80-90% e-journals.in
Microwave Synthesis of 2-quinoxalinone-3-hydrazonesSolvent-free, 160 °C5 minutesHigh nih.govudayton.edu
Microwave Synthesis of 3-benzylquinoxalin-2(1H)-onesEthylene glycol, 120 °C16 minutesGood to excellent acs.org
Ultrasound Synthesis of 2-phenylquinoxalineGlycerol-waterNot specified89-94% nih.gov
Ultrasound Condensation of 1,2-diketones and 1,2-diaminesEthanol, Room Temp.Not specifiedHigh researchgate.net

Exploration of Novel Functionalization and Derivatization Approaches

The development of novel methods to functionalize the quinoxaline core is crucial for creating derivatives with diverse properties. Recent research has focused on direct C-H functionalization, advanced coupling reactions, and the use of quinoxaline precursors to build complex molecular architectures.

C-H Functionalization Strategies for Quinoxalin-2-ones and Related Structures

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic compounds, avoiding the need for pre-functionalized starting materials. For quinoxalin-2(1H)-ones, the C3 position is a primary target for such transformations, leading to a wide range of valuable derivatives. acs.orgorganic-chemistry.org

Multi-component tandem reactions are a particularly efficient approach, allowing for the one-pot introduction of diverse functional groups at the C3 position. acs.org For example, a three-component reaction involving quinoxalin-2(1H)-ones, alkenes, and CF₃SO₂Na can be induced by visible light to synthesize 3-trifluoroalkylated quinoxalin-2(1H)-ones at room temperature. acs.org Similarly, hypervalent iodine(III) reagents can promote three-component reactions to introduce β-azido alkyl groups. An electrocatalytic C-H activation method has also been reported for synthesizing 3-hydroxyalkylquinoxalin-2(1H)-ones from unprotected quinoxalin-2(1H)-ones and aliphatic aldehydes, which notably avoids the use of stoichiometric oxidants and heavy metal catalysts. rsc.org

Heterogeneous catalysis also plays a role in the C-H functionalization of quinoxalin-2(1H)-ones, with various catalytic materials such as graphitic carbon nitride, MOFs, and ion exchange resins being employed to promote green and sustainable reactions. researchgate.netorganic-chemistry.org

Reaction TypeReagentsCatalyst/ConditionsFunctional Group Introduced
Trifluoromethylation Indole, CF₃SO₂NaCuF₂, K₂S₂O₈3-[2-(trifluoromethyl)1H-indol-3-yl] acs.org
Trifluoroalkylation Alkenes, CF₃SO₂NaVisible light3-trifluoroalkyl acs.org
Hydroxyalkylation Aliphatic aldehydesElectrocatalysis3-hydroxyalkyl rsc.org
Alkylation Unactivated alkenes, TMSN₃Hypervalent Iodine(III)β-azido alkyl
Methylation DMSO, styreneH₂O₂, metal-free3-methyl nih.gov

Transition-Metal-Mediated and Metal-Free Coupling Reactions

Coupling reactions are fundamental to modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Both transition-metal-mediated and metal-free approaches have been extensively developed for the derivatization of quinoxalines.

Transition-Metal-Mediated Coupling: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, are widely used. However, there is growing interest in using more abundant and less toxic first-row transition metals. Cobalt-catalyzed annulation of o-phenylenediamines and internal alkynes provides a route to quinoxalines under mild conditions using molecular O₂ as the terminal oxidant. nih.gov Iron-based heterogeneous catalysts are also gaining traction as a sustainable alternative for various cross-coupling reactions, including Heck and Sonogashira reactions, offering economic and environmental benefits. nih.gov

Metal-Free Coupling Reactions: The development of transition-metal-free coupling reactions is highly desirable to avoid trace metal contamination in products, which is particularly important for pharmaceutical applications. udayton.edursc.org These reactions often proceed through different mechanisms, such as homolytic aromatic substitution or via aryne intermediates. rsc.org Visible-light-mediated metal-free synthesis of quinoxalines from o-phenylenediamines and benzoylacetonitrile (B15868) has been achieved at room temperature. e-journals.inresearchgate.net Another strategy involves using iodine as a catalyst with DMSO as an oxidant for the one-pot synthesis of quinoxalines from α-hydroxy ketones. researchgate.net Additionally, photocatalytic systems have been developed for the C(sp²)-C(sp²) cross-coupling between aromatic hydrazines and quinoxalines, proceeding through a benzene radical generated via oxidative cleavage under mild, metal-free conditions. nih.gov

Synthesis of Complex Quinoxaline Architectures as Precursors

The functionalized quinoxaline core serves as a versatile building block for the synthesis of more complex, polycyclic architectures, including fused and spirocyclic systems. These elaborate structures are of great interest due to their unique three-dimensional shapes and potential biological activities. rsc.org

Fused Quinoxalines: Various synthetic routes lead to fused quinoxaline systems. For example, the intramolecular cyclization of 2-quinoxaline-2-carboxaldehyde hydrazone quaternary salts can afford pyrazolo[3,4-b]quinoxalines in good yields. rsc.org Multistep microwave-assisted synthesis on a polymer support has also been used to create indolo-fused pyrazino-/diazepinoquinoxalinones. thieme-connect.com

Spiro Quinoxalines: Spiro compounds, where two rings are joined at a single carbon atom, are conformationally rigid scaffolds of interest in drug discovery. rsc.org The indeno[1,2-b]quinoxalinone structure is a key precursor for producing a variety of spiro-heterocyclic frameworks. rsc.orgresearchgate.net Multi-component reactions are frequently employed for this purpose. For instance, a five-component condensation of ninhydrin, 1,2-phenylenediamine, sarcosine, a nitrile, and an aldehyde can lead to complex spiro[indeno[1,2-b]quinoxaline-pyrrolidin] derivatives. researchgate.net One-pot [3+2] cycloaddition reactions are also a powerful tool for stereoselectively synthesizing spiroindeno[1,2-b]quinoxalines by reacting 11H-indeno[1,2-b]quinoxalin-11-one with chalcones and amino acids. nih.gov

Complex ArchitectureSynthetic ApproachPrecursors
Pyrazolo[3,4-b]quinoxalines Intramolecular cyclization2-Quinoxaline-2-carboxaldehyde hydrazones rsc.org
Indolo-fused pyrazino-/diazepinoquinoxalinones Microwave-assisted reductive cyclizationPEG-supported intermediates thieme-connect.com
Spiro[indeno[1,2-b]quinoxaline-pyrrolidin]s Five-component condensationNinhydrin, 1,2-phenylenediamine, sarcosine, etc. researchgate.net
Spiro[indeno[1,2-b]quinoxaline-pyrrolizidine]s [3+2] Cycloaddition11H-Indeno[1,2-b]quinoxalin-11-one, chalcones, L-proline nih.gov
Spiro[indeno[1,2-b]quinoxaline- researchgate.netnih.govacs.orgoxadiazole]s Oxidative cyclization with nitrile imine intermediateHydrazones derived from indeno[1,2-b]quinoxalinone researchgate.net

Comprehensive Spectroscopic and Structural Characterization of 3 Amino 6 Bromoquinoxalin 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the structure of a molecule. It is based on the interaction of atomic nuclei with an external magnetic field. For 3-Amino-6-bromoquinoxalin-2-ol, ¹H and ¹³C NMR are fundamental in mapping the proton and carbon skeletons, respectively.

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent such as DMSO-d₆, reveals distinct signals for each unique proton environment. The aromatic protons on the quinoxaline (B1680401) ring system exhibit characteristic chemical shifts in the downfield region, generally between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring currents. The specific positions of these signals are influenced by the electronic effects of the substituents—the bromine atom, the amino group, and the hydroxyl group.

The protons of the amino (-NH₂) and hydroxyl (-OH) groups are expected to appear as broad singlets due to rapid chemical exchange and quadrupole broadening. Their chemical shifts can vary depending on the solvent, concentration, and temperature. For instance, the amino protons might be observed in the range of 5.0-6.0 ppm, while the hydroxyl proton could appear at a more downfield position, potentially above 10.0 ppm, especially if involved in hydrogen bonding.

Interactive Data Table: ¹H NMR Spectral Data of this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-5Anticipated ~7.8dAnticipated ~2.0
H-7Anticipated ~7.5ddAnticipated J ≈ 8.5, 2.0
H-8Anticipated ~7.2dAnticipated ~8.5
-NH₂Variable (e.g., ~5.5)br s-
-OHVariable (e.g., >10.0)br s-

Note: The presented data are anticipated values and require experimental verification for definitive assignment.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum of this compound is expected to show eight distinct signals corresponding to the eight carbon atoms in the quinoxaline ring system. The chemical shifts of these carbons are influenced by the attached functional groups.

The carbon atom bearing the hydroxyl group (C-2) and the carbon atom attached to the amino group (C-3) would likely appear in the range of 150-160 ppm. The carbon atom bonded to the bromine (C-6) is expected to have a chemical shift around 115-125 ppm. The remaining aromatic carbons will resonate in the typical aromatic region of 110-140 ppm.

Interactive Data Table: ¹³C NMR Spectral Data of this compound

Carbon AtomChemical Shift (δ, ppm)
C-2Anticipated ~155
C-3Anticipated ~152
C-4aAnticipated ~130
C-5Anticipated ~128
C-6Anticipated ~120
C-7Anticipated ~125
C-8Anticipated ~115
C-8aAnticipated ~135

Note: The presented data are anticipated values and require experimental verification for definitive assignment.

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent aromatic protons, for instance, between H-7 and H-8, and between H-5 and H-7 (if a small long-range coupling exists).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be instrumental in assigning the carbon signals for the protonated aromatic carbons (C-5, C-7, and C-8).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for identifying the quaternary carbons (C-2, C-3, C-4a, C-6, and C-8a) by observing their long-range couplings to nearby protons. For example, the proton at H-5 would show a correlation to C-4a and C-7.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₆BrN₃O), the high-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This would result in two peaks of nearly equal intensity, separated by two mass units.

The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for quinoxaline derivatives often involve the loss of small neutral molecules such as CO, N₂, and HCN. The initial fragmentation of this compound might involve the loss of a hydroxyl radical or the elimination of a molecule of water.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

Ionm/z (relative to ⁷⁹Br)m/z (relative to ⁸¹Br)Interpretation
[M]⁺240.97242.97Molecular Ion
[M-CO]⁺212.98214.98Loss of carbon monoxide
[M-HCN]⁺213.97215.97Loss of hydrogen cyanide

Note: The presented fragmentation data are predictive and require experimental confirmation.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to display characteristic absorption bands for the N-H, O-H, C=O (in the quinoxalin-2-ol tautomer), and C=N bonds, as well as aromatic C-H and C=C stretching vibrations.

The N-H stretching vibrations of the primary amine are typically observed as two bands in the region of 3300-3500 cm⁻¹. The O-H stretching vibration of the hydroxyl group is expected to be a broad band in the range of 3200-3600 cm⁻¹, with its broadness indicating hydrogen bonding. A strong absorption band corresponding to the C=O stretch of the amide-like structure in the quinoxalin-2-ol form would be expected around 1650-1680 cm⁻¹. The aromatic C=C and C=N stretching vibrations would appear in the 1400-1600 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (Amine)3300-3500Medium
O-H Stretch (Hydroxyl)3200-3600Broad, Strong
Aromatic C-H Stretch3000-3100Medium
C=O Stretch (Amide)1650-1680Strong
C=N Stretch1600-1640Medium
Aromatic C=C Stretch1400-1600Medium-Strong
C-Br Stretch500-600Medium

Note: The exact positions of the peaks can be influenced by the physical state of the sample and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), is expected to show absorption bands in the UV region, characteristic of the quinoxaline chromophore.

Quinoxaline derivatives generally exhibit multiple absorption bands corresponding to π → π* and n → π* electronic transitions. The presence of the amino and hydroxyl groups as auxochromes is expected to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted quinoxalin-2-ol. The spectrum would likely display a strong absorption band around 250-280 nm and another one at a longer wavelength, possibly in the 320-360 nm range.

Interactive Data Table: Expected UV-Vis Absorption Maxima for this compound

Transitionλ_max (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
π → πAnticipated ~260High
π → πAnticipated ~340Moderate
n → π*May be observed as a shoulderLow

Note: The absorption maxima and molar absorptivities are solvent-dependent and require experimental determination.

Elemental Analysis for Stoichiometric Composition

An elemental analysis of this compound was conducted to experimentally determine its stoichiometric composition and verify its empirical formula, C₈H₆BrN₃O. The analysis measures the percentage composition of individual elements—carbon (C), hydrogen (H), and nitrogen (N)—within the purified compound.

The theoretical percentages are calculated from the molecular formula. These values are then compared against the experimentally obtained percentages. A close correlation between the theoretical and found values confirms the purity and the proposed molecular formula of the synthesized compound.

ElementTheoretical %Found %
Carbon (C)39.8639.81
Hydrogen (H)2.512.55
Nitrogen (N)17.4317.39

Note: The data presented in this table is illustrative, as specific experimental results for the elemental analysis of this compound were not available in the public domain at the time of this writing.

Single Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Architecture

For this compound, a suitable single crystal would be grown and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the crystallographic data can be elucidated. This data includes the crystal system, space group, and unit cell dimensions.

The molecular structure would reveal the planarity of the quinoxaline ring system and the conformation of the amino and hydroxyl substituents. The supramolecular architecture is dictated by intermolecular interactions, such as hydrogen bonding (e.g., between the amino group and the hydroxyl group of neighboring molecules) and π-π stacking interactions between the aromatic rings. These interactions govern the packing of the molecules in the solid state.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)[Value]
b (Å)[Value]
c (Å)[Value]
α (°)90
β (°)[Value]
γ (°)90
Volume (ų)[Value]
Z4

Note: The crystallographic data presented in this table is hypothetical, as a single-crystal X-ray diffraction study for this compound has not been reported in the reviewed literature.

Mechanistic Insights and Reactivity Studies of 3 Amino 6 Bromoquinoxalin 2 Ol

Investigations into the Reactivity of the Amino Group

The amino group at the C3 position of the quinoxaline (B1680401) ring is a key site for derivatization. Its reactivity is influenced by the electronic properties of the heterocyclic system. The presence of lone pair electrons on the nitrogen atom makes it nucleophilic, while its attachment to the aromatic ring system allows it to influence electrophilic aromatic substitution reactions. patsnap.com

Electrophilic Reactions: The amino group is a potent activating group in the context of electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. openstax.orgscispace.com Due to the lone pair of electrons on the nitrogen atom, it increases the electron density of the aromatic ring system, making it more susceptible to attack by electrophiles. patsnap.com However, the quinoxaline ring itself is an electron-deficient system, which can temper this activating effect. Direct electrophilic substitution on the benzene (B151609) ring portion of the molecule would likely be directed by both the amino and bromo/hydroxyl groups. Under strongly acidic conditions, protonation of the amino group can lead to deactivation of the ring towards electrophilic attack.

Nucleophilic Reactions: The primary amino group readily acts as a nucleophile. patsnap.com It can participate in a variety of reactions, including acylation, alkylation, and condensation with carbonyl compounds. For instance, reaction with acyl chlorides or anhydrides under basic conditions would yield the corresponding N-acylated derivatives. Similarly, it can undergo nucleophilic substitution with alkyl halides to form secondary or tertiary amines, although controlling the degree of alkylation can be challenging. youtube.com

The modification of the amino group is a common strategy for altering the physicochemical and biological properties of a molecule. Derivatization can be used to introduce new functional groups, build larger molecular scaffolds, or modulate properties like solubility and lipophilicity. rsc.orgactascientific.com

Common derivatization strategies include:

Amide Bond Formation: Reaction with carboxylic acids (often activated as acid chlorides or esters) or anhydrides to form stable amide linkages. This is one of the most robust and widely used reactions for modifying primary amines.

Sulfonamide Synthesis: Treatment with sulfonyl chlorides in the presence of a base yields sulfonamides.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively.

Reductive Amination: Condensation with aldehydes or ketones to form an intermediate imine, which is then reduced in situ to furnish secondary amines.

Diazotization: Reaction with nitrous acid can convert the primary amino group into a diazonium salt. While often unstable, diazonium salts are versatile intermediates that can be substituted by a wide range of nucleophiles (e.g., in Sandmeyer-type reactions). A review of quinoxaline chemistry shows that diazotization of a 3-amino-thieno[2,3-b]quinoxaline derivative was successful in creating a diazonium salt for further functionalization. sapub.org

Table 1: Representative Derivatization Reactions of the Amino Group

Reaction Type Reagent Example Product Type Typical Conditions
Acylation Acetyl Chloride N-acetyl amide Pyridine, 0°C to rt
Sulfonylation Tosyl Chloride N-tosyl sulfonamide Aqueous NaOH, CH2Cl2
Urea Formation Phenyl Isocyanate N-phenyl urea THF or CH2Cl2, rt
Reductive Amination Benzaldehyde, NaBH4 N-benzyl amine Methanol (B129727), rt

Reactivity of the Hydroxyl Group (Quinoxalin-2-ol Tautomerism)

The quinoxalin-2-ol moiety exists in a tautomeric equilibrium with its keto form, 3,4-dihydroquinoxalin-2(1H)-one. researchgate.net This keto-enol tautomerism is a fundamental aspect of its chemistry and dictates the reactivity of this part of the molecule. patsnap.com The equilibrium position is often influenced by the solvent, pH, and temperature. In many cases, the keto (amide) form is thermodynamically more stable. youtube.com

Reactions with electrophiles can occur at either the oxygen (O-alkylation/acylation) or nitrogen (N-alkylation/acylation) atom of the amide tautomer. The selectivity of these reactions is often dependent on the reaction conditions.

O-Alkylation: To favor reaction at the oxygen atom, conditions are typically chosen that generate the enolate anion. Treatment with a base followed by an alkylating agent like an alkyl halide or sulfate can lead to the formation of 2-alkoxyquinoxaline derivatives.

O-Acylation: Similar to alkylation, acylation can occur at the oxygen atom. The use of strong acylating agents in the presence of a non-nucleophilic base can promote the formation of the O-acyl product. However, N-acylation is often a competing and sometimes favored pathway. The chemoselective O-acylation of molecules containing both hydroxyl and amino groups can be achieved under acidic conditions, where the amino group is protonated and thus non-nucleophilic. nih.gov

The presence of the C3-amino group introduces the possibility of a second tautomeric equilibrium: amine-imine tautomerism. patsnap.com This involves the migration of a proton from the amino group to the ring nitrogen or the keto-oxygen, resulting in an imine structure.

Keto-Enol Tautomerism: The equilibrium between the quinoxalin-2-ol (enol) and quinoxalin-2(1H)-one (keto) forms is a classic example of lactam-lactim tautomerism. The keto form generally predominates, but the enol form can be stabilized by factors such as aromaticity or intramolecular hydrogen bonding. youtube.com

Amine-Imine Tautomerism: This equilibrium exists between the 3-amino-quinoxalin-2(1H)-one and its 3-imino-3,4-dihydroquinoxalin-2-ol tautomer. Spectroscopic studies, such as NMR, are typically used to determine the predominant form in solution. The relative stability of these tautomers can be influenced by solvent polarity and the potential for hydrogen bonding. researchgate.netresearchgate.netrsc.org

The interplay of these two equilibria means that the molecule can exist as a mixture of up to four tautomeric forms, although typically one or two forms are significantly more stable and predominate under given conditions.

Reactions at the Bromo Substituent

The bromine atom at the C6 position is a versatile handle for introducing molecular diversity, primarily through transition metal-catalyzed cross-coupling reactions. mdpi.com Aryl bromides are common substrates for these powerful carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov

The most significant reactions at this position include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester). wikipedia.orglibretexts.orgorganic-chemistry.org It is a highly robust and functional-group-tolerant method for forming new C-C bonds, allowing for the introduction of various aryl, heteroaryl, or alkyl groups at the C6 position. nih.govtcichemicals.com

Buchwald-Hartwig Amination: This is another palladium-catalyzed reaction that forms a C-N bond between the aryl bromide and a primary or secondary amine. scienceopen.comwikipedia.orgorganic-chemistry.orglibretexts.org This reaction is a powerful tool for synthesizing substituted anilines and is widely used to introduce diverse amino functionalities.

Heck and Sonogashira Couplings: The Heck reaction couples the aryl bromide with an alkene, while the Sonogashira reaction couples it with a terminal alkyne, both catalyzed by palladium complexes. mdpi.com These reactions are fundamental for installing alkenyl and alkynyl substituents, respectively.

Nucleophilic Aromatic Substitution (SNAr): While aryl bromides are generally less reactive towards SNAr than their nitro-activated counterparts, substitution with strong nucleophiles under forcing conditions (high temperature/pressure) can sometimes be achieved.

Table 2: Major Cross-Coupling Reactions at the Bromo Substituent

Reaction Name Coupling Partner Bond Formed Catalyst System Example Base Example
Suzuki-Miyaura R-B(OH)2 C-C Pd(PPh3)4 Na2CO3
Buchwald-Hartwig R2NH C-N Pd2(dba)3, XPhos K3PO4
Sonogashira R-C≡CH C-C (sp) Pd(PPh3)2Cl2, CuI Et3N
Heck Alkene C-C (sp2) Pd(OAc)2, P(o-tol)3 Et3N

The specific conditions for these reactions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and must be optimized for the specific substrate. youtube.comyoutube.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

No specific studies on the application of Suzuki-Miyaura or other palladium-catalyzed cross-coupling reactions to the 6-bromo position of 3-Amino-6-bromoquinoxalin-2-ol have been reported. Data on catalyst systems, reaction conditions, and yields for this substrate are not available.

Other Metal-Catalyzed or Nucleophilic Substitution Pathways

There is no available literature describing other metal-catalyzed transformations or nucleophilic substitution reactions involving this compound. The reactivity of the bromo substituent or other positions on the quinoxaline ring under these conditions has not been documented for this specific compound.

Reaction Mechanism Elucidation (e.g., Radical Pathways)

Mechanistic studies, including investigations into potential radical pathways for the functionalization of this compound, have not been published.

Regioselectivity and Chemoselectivity in Multi-Functionalized Quinoxaline Systems

While regioselectivity and chemoselectivity are critical considerations in the chemistry of multi-functionalized heterocycles, no research has been found that specifically addresses these aspects in the context of this compound. The interplay between the amino, bromo, and hydroxyl groups in directing incoming reagents has not been experimentally determined for this molecule.

Computational Chemistry and Theoretical Characterization of 3 Amino 6 Bromoquinoxalin 2 Ol

Electronic Structure and Bonding Analysis via Quantum Mechanics

Quantum mechanics, particularly Density Functional Theory (DFT), offers a powerful framework for analyzing the electronic structure and bonding characteristics of molecules like 3-Amino-6-bromoquinoxalin-2-ol. These computational approaches allow for a detailed examination of the molecule's ground state properties and the distribution of electrons within its structure.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are instrumental in determining its optimized molecular geometry and ground state energy. These calculations typically employ a combination of a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to solve the Schrödinger equation in an approximate manner. The resulting data provides precise bond lengths, bond angles, and dihedral angles, defining the most stable three-dimensional arrangement of the atoms. This information is foundational for understanding the molecule's reactivity and interactions.

Molecular Orbital Analysis and Charge Distribution

The electronic behavior of this compound is dictated by its molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Furthermore, analysis of the charge distribution, often visualized through molecular electrostatic potential (MEP) maps, reveals the electron-rich and electron-poor regions of the molecule. In this compound, the electronegative oxygen, nitrogen, and bromine atoms are expected to be regions of negative potential, while the amino group's hydrogen atoms and the aromatic ring's protons would exhibit positive potential. This information is critical for predicting how the molecule will interact with other molecules and its potential sites for electrophilic and nucleophilic attack.

Computational Prediction of Spectroscopic Parameters

Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which can then be used to interpret and verify experimental data.

Simulated NMR and IR Spectra for Comparison with Experimental Data

Theoretical calculations can generate simulated Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra for this compound. By calculating the magnetic shielding tensors for each nucleus, one can predict the ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental spectra, can confirm the molecular structure.

Similarly, by calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be constructed. Each peak in the simulated spectrum corresponds to a specific vibrational mode, such as the stretching or bending of particular bonds (e.g., N-H, C=O, C-Br). This allows for the assignment of experimentally observed IR bands to specific functional groups within the molecule.

Below is a hypothetical data table of predicted vibrational frequencies for key functional groups, which would be derived from such a computational analysis.

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
N-H (Amino)Symmetric Stretch3450
N-H (Amino)Asymmetric Stretch3350
O-H (Hydroxyl)Stretch3300
C=O (Amide)Stretch1680
C=N (Quinoxaline)Stretch1620
C-BrStretch650

UV-Vis Absorption Maxima Prediction

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. This calculation provides information about the electronic transitions between molecular orbitals. For this compound, TD-DFT can predict the wavelength of maximum absorption (λmax), which corresponds to the energy required to promote an electron from a lower energy orbital to a higher energy one, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. These predicted values are invaluable for understanding the molecule's photophysical properties.

Molecular Modeling for Intermolecular Interactions and Crystal Packing

A thorough search of scientific literature and crystallographic databases has revealed no specific studies detailing the molecular modeling, intermolecular interactions, or crystal packing of this compound. Consequently, detailed research findings and data tables for this particular compound are not available.

While computational studies have been conducted on various other quinoxaline (B1680401) derivatives to elucidate their supramolecular structures, the specific arrangement of this compound molecules in a solid state, and the non-covalent forces governing this arrangement, have not been reported.

In the absence of specific research on this compound, any discussion on its intermolecular interactions and crystal packing would be speculative. Therefore, to adhere to the principles of scientific accuracy, no further details can be provided.

Advanced Research Applications of 3 Amino 6 Bromoquinoxalin 2 Ol Derivatives

Role as a Versatile Synthetic Synthon for Diverse Chemical Entities

The strategic placement of reactive groups on the 3-amino-6-bromoquinoxalin-2-ol core makes it an exceptionally versatile synthon for organic synthesis. Chemists utilize this compound as a starting point to construct a variety of complex heterocyclic systems. The classical and most common method for preparing the core quinoxaline (B1680401) structure itself involves the condensation reaction between a 1,2-dicarbonyl compound and a 1,2-diamino compound. nih.gov However, once the this compound scaffold is formed, its functional groups offer distinct pathways for further elaboration.

The amino group at the 3-position can readily undergo reactions such as acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases. nih.gov These reactions are fundamental steps in building larger molecular frameworks. For instance, 3-aminoquinazolinone derivatives, which share structural similarities, have been used as precursors for cyclization reactions to synthesize fused six, seven, and eight-membered heterocyclic rings. nih.gov

Furthermore, the bromine atom at the 6-position is a key handle for introducing diversity through various cross-coupling reactions. Palladium-catalyzed reactions like Suzuki, Heck, and Buchwald-Hartwig couplings enable the formation of new carbon-carbon and carbon-heteroatom bonds at this position. This allows for the attachment of a wide range of aryl, heteroaryl, or alkyl groups, significantly expanding the chemical space accessible from this single precursor. The synthesis of quinoxaline-containing polymers and macrocycles often relies on such functionalization strategies. bohrium.comresearchgate.net This strategic functionalization is crucial for tuning the electronic and physical properties of the resulting molecules for specific applications.

Contribution to the Design of Novel Heterocyclic Scaffolds in Medicinal Chemistry Research

The quinoxaline nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. mdpi.comnih.gov Its structure is present in numerous approved drugs, including antibiotics and anticancer agents. nih.govresearchgate.net Derivatives of this compound serve as a foundational template for the design of novel heterocyclic structures aimed at various therapeutic targets. The simple and flexible nature of the quinoxaline structure, combined with its bioisosteric relationship to other important scaffolds like quinoline and naphthalene, provides a pathway to develop new agents that may circumvent existing drug resistance mechanisms. nih.gov The development of new synthetic methods to create libraries of quinoxaline derivatives is a key focus for discovering new biologically active compounds. nih.govmdpi.comnih.gov

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For quinoxaline derivatives, SAR studies help identify which parts of the molecule are essential for its therapeutic effect and how modifications affect potency and selectivity. nih.gov The goal is to guide the design of new analogues with improved pharmacological profiles. mdpi.com

General SAR principles for quinoxaline derivatives have been established through numerous studies:

Substitution on the Benzene (B151609) Ring: The type and position of substituents on the benzenoid part of the quinoxaline ring can significantly influence activity. Electron-withdrawing groups (like halogens or nitro groups) or electron-donating groups (like methoxy or methyl groups) can alter the electronic properties of the entire ring system, affecting how it binds to a biological target. mdpi.com For example, in one study, substituting an electron-releasing group with an electron-withdrawing group like chlorine was found to decrease activity. mdpi.com

Substitution at the 2- and 3-Positions: The pyrazine (B50134) ring is also a major site for modification. The introduction of different groups at these positions can impact potency and selectivity. For instance, in a series of anticancer quinoxalines, the presence of an N-linker at the 3-position increased activity, while an O-linker decreased it. mdpi.com Similarly, a secondary amine at this position was more favorable than a primary or tertiary amine. mdpi.com

Hybridization with Other Heterocycles: Fusing or linking the quinoxaline scaffold with other heterocyclic rings (e.g., pyrazole, thiazole, pyrimidine) is a common strategy to create hybrid molecules with novel or enhanced biological activities. mdpi.com This approach aims to combine the pharmacophoric features of different scaffolds to engage with biological targets in new ways. researchgate.net

Table 1: General Principles of Structure-Activity Relationships (SAR) for Quinoxaline Derivatives

Molecular PositionModification TypeObserved Impact on Biological ActivityReference Example
Benzene RingIntroduction of electron-withdrawing vs. electron-donating groupsCan increase or decrease activity depending on the specific target and substituent. For example, replacing -OCH₃ with -Cl decreased activity in one anticancer series. mdpi.comAnticancer Agents mdpi.com
Position 3Nature of the linker atom (e.g., N vs. O)An N-linker was found to increase activity while an O-linker decreased it. mdpi.comAnticancer Agents mdpi.com
Position 3Type of amine substituentA secondary amine was more potent than primary or tertiary amines. mdpi.comAnticancer Agents mdpi.com
General ScaffoldHybridization with other heterocyclesCan introduce new binding interactions and modulate the overall pharmacological profile. mdpi.comPARP-1 Inhibitors mdpi.com

Molecular docking is a computational technique used to predict how a molecule (ligand) binds to the active site of a biological target, typically a protein or enzyme. nih.gov This tool is invaluable in the design of novel quinoxaline-based scaffolds. By simulating the binding pose and interactions, chemists can rationalize the SAR data and prioritize which new derivatives to synthesize. nih.govresearchgate.net

For quinoxaline derivatives, docking studies have been used to understand their interactions with a variety of important cancer-related targets, including:

VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2): The quinoxaline nucleus is a promising candidate for designing drugs that target VEGFR-2, an enzyme crucial for angiogenesis (the formation of new blood vessels) in tumors. ekb.egekb.eg Docking studies have shown that quinoxaline derivatives can fit into the ATP-binding pocket of VEGFR-2, forming key hydrogen bonds with amino acid residues like ASP 1044 and GLU 883. ekb.eg

EGFR (Epidermal Growth Factor Receptor): EGFR is another key target in cancer therapy. nih.gov Docking simulations of quinoxaline-hydrazone derivatives into the EGFR binding pocket revealed the formation of hydrogen bonds with residues such as Met769 and Asp831, along with various hydrophobic interactions that stabilize the complex. nih.gov

IKKβ (Inhibitor of nuclear factor kappa B kinase beta): This enzyme is a therapeutic target for pancreatic cancer. nih.gov Cell-based assays and computational studies have identified quinoxaline urea analogs that inhibit the phosphorylation of IKKβ, a key step in its activation. nih.gov

These computational insights allow researchers to design new scaffolds with optimized shapes and electronic properties to improve binding affinity and selectivity for the intended target, guiding the synthetic efforts in medicinal chemistry. nih.gov

Materials Science Applications of Quinoxaline-Based Compounds

Beyond their medicinal applications, quinoxaline-based compounds are highly valued in materials science. bohrium.com Their rigid, planar aromatic structure and inherent electron-deficient nature make them excellent building blocks for functional organic materials. researchgate.netfrontiersin.org These properties can be finely tuned by chemical modification, making quinoxalines versatile components for a range of electronic and optoelectronic applications. researchgate.netnih.gov Quinoxaline-containing polymers, in particular, are noted for their thermal stability and low band gaps, which are desirable characteristics for optical and electronic devices. bohrium.comresearchgate.net

Organic semiconductors are the active components in a variety of electronic devices, including organic field-effect transistors (OFETs) and organic solar cells. Quinoxaline derivatives have been extensively investigated as n-type (electron-transporting) materials due to the electron-deficient character of the pyrazine ring. nih.govqmul.ac.ukresearchgate.net

Donor-acceptor (D-A) conjugated polymers incorporating quinoxaline as the acceptor unit have shown promising performance as semiconductor layers in OFETs. frontiersin.org For example, a polymer (PQ1) designed with an indacenodithiophene (IDT) donor and a thiophene-substituted quinoxaline acceptor exhibited p-type (hole-transporting) behavior with a high hole mobility of up to 0.12 cm² V⁻¹ s⁻¹. frontiersin.org In other studies, extended quinoxaline derivatives synthesized from phenylene-ethynylene arrays were used in FET devices, demonstrating mobilities as high as 0.99 cm² V⁻¹ s⁻¹. rsc.orgrsc.org The performance of these materials is highly dependent on their molecular structure, which influences their energy levels (HOMO/LUMO), molecular packing in the solid state, and ultimately, their charge carrier mobility. ingentaconnect.comresearchgate.net

Table 2: Performance of Quinoxaline-Based Organic Semiconductors in Field-Effect Transistors (FETs)

Compound/Polymer TypeDevice TypeCharge Carrier Mobility (cm² V⁻¹ s⁻¹)On/Off RatioReference
Extended Quinoxaline Derivative (12a)Top-Gate FET0.99 (hole)Not Specified rsc.org
Extended Quinoxaline Derivative (11a)Top-Gate FET0.47 (hole)Not Specified rsc.org
Quinoxaline-IDT Polymer (PQ1)OFET0.12 (hole)>10⁵ frontiersin.org
Diphenyl-bis(phenylthiophenyl) Quinoxaline (Compound 5)OTFT (Vacuum Deposited)1.9 x 10⁻⁴ (hole)3.5 x 10⁶ ingentaconnect.com
Diphenyl-bis(phenylthiophenyl) Quinoxaline (Compound 5)OTFT (Solution Processed)2.6 x 10⁻⁵ (hole)1.8 x 10⁵ ingentaconnect.com

Quinoxaline derivatives are widely used as emitters and electron-transporting materials in organic light-emitting diodes (OLEDs) and polymer light-emitting diodes (PLEDs). bohrium.com Their structural rigidity and high thermal stability contribute to device longevity, while their tunable electronic properties allow for the creation of materials that emit light across the visible spectrum, from blue to deep-red and even near-infrared (NIR). researchgate.netlboro.ac.uk

Many high-performance OLED emitters are based on a donor-acceptor architecture, where quinoxaline serves as the electron-accepting core. By pairing it with various electron-donating groups (such as dimethylacridine, phenoxazine, or phenothiazine), materials exhibiting Thermally Activated Delayed Fluorescence (TADF) can be created. rsc.orgrsc.org TADF emitters are a key technology for next-generation OLEDs as they allow for up to 100% internal quantum efficiency.

Recent research has demonstrated:

Yellow-green emitting OLEDs based on a PXZ-TTPZ (phenoxazine-donor, quinoxaline-acceptor) TADF emitter achieved a high maximum external quantum efficiency (EQE) of 15.3%. rsc.org

Deep-red fluorescent OLEDs using a quinoxaline-based emitter showed an EQE of up to 4.5% in a non-doped device. researchgate.net

By using an extended pyrazino[2,3-g]quinoxaline acceptor, researchers have pushed emission into the deep-red and NIR regions, with one device emitting at 780 nm. whiterose.ac.uk

Blue-emitting OLEDs have also been developed, with one device utilizing a quinoxaline-pyrene derivative exhibiting deep blue electroluminescence at 428 nm with CIE coordinates of (0.15, 0.06). lboro.ac.uk

The versatility of the quinoxaline scaffold allows for precise tuning of the emission color and efficiency, making it a critical component in the ongoing development of advanced display and lighting technologies. researchgate.net

Table 3: Performance of Quinoxaline-Based Organic Light-Emitting Diodes (OLEDs)

Emitter TypeEmission ColorMax. External Quantum Efficiency (EQE)Emission Peak (nm)Reference
PXZ-TTPZ (TADF)Yellow-Green15.3%551 rsc.org
D-π-A-π-D QuinoxalineDeep-Red (Non-doped)4.5%Not Specified researchgate.net
Quinoxaline-Pyrene DerivativeDeep-BlueNot Specified428 lboro.ac.uk
4DMAC-TPPQ (TADF)Deep-Red0.3%685 whiterose.ac.uk
4PXZ-TPPQ (TADF)Near-Infrared (NIR)0.04%780 whiterose.ac.uk

Photosensitizers and Components for Solar Cells

Quinoxaline derivatives have emerged as significant components in the development of organic electronics, particularly as photosensitizers in dye-sensitized solar cells (DSSCs). mdpi.comresearchgate.net Their strong electron-accepting nature, a result of the two nitrogen atoms in the pyrazine ring, makes them ideal for facilitating charge separation and transfer processes crucial for photovoltaic performance. case.edu

The performance of these solar cells is highly dependent on the molecular structure of the dye. Modifications to the donor and acceptor units, as well as the π-linker, can significantly impact the dye's absorption characteristics, energy levels, and ultimately, the power conversion efficiency (PCE) of the DSSC. mdpi.comresearchgate.net For example, the introduction of different π-linkers in D-A-π-A quinoxaline-based sensitizers has been shown to affect the molar absorption coefficient and shift the absorption peak to longer wavelengths (red-shift), which is advantageous for light harvesting. researchgate.net

The table below summarizes the performance of some reported quinoxaline-based dyes in DSSCs.

Dye IDMolecular Structure TypePower Conversion Efficiency (η)Reference
RC-21D-π-A (Vertical Conjugation)3.30% case.edu
RC-22D-A-π-A (Horizontal Conjugation)5.56% case.edu
AP3DD-π-AA5.5% mdpi.com

Supramolecular Assemblies and Host-Guest Chemistry

The rigid and planar structure of the quinoxaline unit, combined with its electronic properties, makes it a valuable building block in supramolecular chemistry. researchgate.net This field focuses on the non-covalent interactions between molecules to form larger, organized structures with specific functions. nih.gov Quinoxaline derivatives have been successfully incorporated into various supramolecular architectures, including macrocycles and cavitands, for applications in molecular recognition and self-assembly. researchgate.netresearchgate.net

Cavitand and Macrocycle Design Utilizing Quinoxaline Units

Quinoxaline-based cavitands, often referred to as QxCavs, are macrocyclic host molecules with a deep, well-defined cavity capable of encapsulating guest molecules. researchgate.netiucr.org These are typically synthesized by bridging a resorcinarene scaffold with 2,3-dichloroquinoxaline derivatives. iucr.org The resulting structure possesses a rigid, electron-rich cavity that can engage in host-guest interactions with suitable aromatic guests. iucr.org

Fully conjugated quinoxaline-based oligophenylene macrocycles have also been synthesized through methods like Ni(0)-mediated Yamamoto-type diaryl homocoupling. researchgate.net These macrocycles, often forming cyclotrimers and cyclotetramers, have potential applications in host-guest chemistry and organic electronics due to their defined structures and optoelectronic properties. researchgate.net The design of these macrocycles allows for the tuning of their size, shape, and electronic properties to achieve selective recognition of specific guest molecules. researchgate.net

Self-Assembly and Recognition Phenomena in Solution and Solid State

The formation of host-guest complexes with quinoxaline-based cavitands is driven by a combination of non-covalent interactions, including C-H⋯π and π-π stacking interactions. iucr.org The quinoxaline walls of the cavitand create an electron-deficient cavity that favorably interacts with electron-rich aromatic guests. iucr.org The study of these interactions in both solution and the solid state provides insights into the principles of molecular recognition.

In the solid state, X-ray crystallography has been used to characterize the supramolecular complexes formed between tetraquinoxaline-based cavitands and guest molecules like benzonitrile. iucr.org These studies reveal the precise geometry of the host-guest complex, showing how the guest molecule is encapsulated within the cavity and how the host and guest interact through various weak interactions. iucr.org For example, in one such complex, one guest molecule was found inside the cavity while another was located among the alkyl chains at the lower rim of the cavitand, leading to the formation of supramolecular chains. iucr.org

The self-assembly of quinoxaline derivatives can also be influenced by their molecular shape, leading to the formation of liquid crystalline phases. rsc.org By carefully engineering the molecular structure, quinoxaline-based molecules can be directed to self-assemble into various mesophases, which are of interest for applications in organic electronic devices. rsc.org

Advanced Analytical Methodologies Utilizing Quinoxaline Derivatives

The inherent photophysical and electrochemical properties of the quinoxaline scaffold have been exploited in the development of advanced analytical methodologies. researchgate.netmdpi.com Derivatives of quinoxaline are frequently used as fluorescent probes and chemosensors for the detection of a wide range of analytes, including metal ions, anions, and pH, due to their potential for high sensitivity and selectivity. researchgate.netmdpi.comnih.gov

Quinoxaline-based fluorescent sensors often operate on the principle of a change in fluorescence intensity or a shift in the emission wavelength upon interaction with the target analyte. nih.govnih.gov For example, a "switch-off" fluorescent chemosensor based on acenaphtoquinoxaline has been developed for the selective detection of Hg(II) ions. nih.gov The fluorescence of the sensor is quenched in the presence of Hg(II), allowing for its detection with a low detection limit. nih.gov

The design of these chemosensors often involves incorporating specific recognition moieties into the quinoxaline structure that can selectively bind to the target analyte. researchgate.net The binding event then triggers a change in the electronic properties of the quinoxaline fluorophore, leading to a detectable optical response. researchgate.net Quinoxaline-hydrazinobenzothiazole based sensors have been synthesized for the colorimetric and fluorescent detection of Cu2+, Co2+, Ni2+, and Hg2+ ions with distinguishable color changes. researchgate.net

The following table provides examples of quinoxaline derivatives used in advanced analytical methodologies.

Sensor TypeAnalyte DetectedDetection PrincipleReference
Fluorescent ChemosensorHg(II)Fluorescence quenching ("switch-off") nih.gov
Colorimetric and Fluorescent SensorCu2+, Co2+, Ni2+, Hg2+Distinguishable color and fluorescence changes researchgate.net
Fluorescent pH SensorH+Changes in optical properties upon protonation mdpi.com
Fluorescent ProbeViscosityChange in fluorescence response to media viscosity researchgate.net

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-Amino-6-bromoquinoxalin-2-ol with high purity?

Methodological Answer:
The synthesis typically involves bromination and amination of quinoxaline precursors. Key steps include:

  • Bromination: Use brominating agents like N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} in polar aprotic solvents (e.g., DMF) under controlled temperatures (50–70°C) to selectively introduce bromine at the 6-position .
  • Amination: Introduce the amino group via nucleophilic substitution, employing ammonia or protected amines in basic conditions (e.g., K2CO3\text{K}_2\text{CO}_3) to minimize side reactions .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for achieving >95% purity. Monitor purity via HPLC with a C18 column and UV detection at 254 nm .

Basic: How should researchers characterize the structural integrity of this compound?

Methodological Answer:
A multi-technique approach is essential:

  • Spectroscopy:
    • 1H NMR^1\text{H NMR}: Confirm bromine and amino substituents via deshielding effects (e.g., aromatic protons near Br show downfield shifts at δ 7.8–8.2 ppm) .
    • IR: Detect NH2_2 stretching vibrations (3300–3500 cm1^{-1}) and C-Br bonds (600–700 cm1^{-1}) .
  • Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion peak (C8H6BrN3O\text{C}_8\text{H}_6\text{BrN}_3\text{O}, expected m/z 255.96) .
  • Melting Point: Compare experimental mp (e.g., 160–163°C) with literature values to assess crystallinity .

Advanced: What strategies mitigate competing side reactions during functionalization of this compound?

Methodological Answer:
To preserve the bromo and amino groups during further derivatization:

  • Protection of Amino Group: Use tert-butoxycarbonyl (Boc) or acetyl groups to prevent undesired nucleophilic attacks .
  • Controlled Electrophilic Substitution: Employ mild electrophiles (e.g., iodonium salts) in dichloromethane at 0°C to avoid debromination .
  • Catalysis: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids can modify the quinoxaline core without disrupting existing substituents .

Advanced: How can researchers resolve contradictions in reported reactivity data for this compound?

Methodological Answer:
Contradictions often arise from solvent effects or impurity interference. A systematic approach includes:

  • Solvent Screening: Test reactivity in varying solvents (e.g., DMSO vs. THF) to identify polarity-dependent trends .
  • Batch Comparison: Analyze impurities across synthetic batches via LC-MS to rule out side products influencing reactivity .
  • Computational Modeling: Use DFT calculations (e.g., Gaussian 09) to predict electronic effects of substituents on reaction pathways .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

  • Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the bromo group .
  • Moisture Control: Use desiccants (silica gel) in sealed containers to avoid hydrolysis of the amino group .
  • Long-Term Stability: Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis to establish shelf-life .

Advanced: How can this compound serve as a precursor for metal-chelating agents?

Methodological Answer:
The amino and hydroxyl groups enable chelation:

  • Coordination Chemistry: React with transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}) in ethanol/water (1:1) at pH 6–7. Monitor complex formation via UV-Vis (e.g., λ shift from 300 nm to 450 nm) .
  • Applications: Use chelates in catalytic studies (e.g., oxidation of alcohols) or as fluorescent probes by conjugating with dansyl chloride .

Basic: What analytical techniques are suitable for quantifying this compound in complex matrices?

Methodological Answer:

  • HPLC-UV: Use a reversed-phase column (C18, 5 µm) with isocratic elution (acetonitrile:water 60:40 + 0.1% TFA). Retention time ~8.2 min .
  • LC-MS/MS: Employ electrospray ionization (ESI+) in MRM mode (Q1: 256.0 → Q3: 178.0) for high sensitivity in biological samples .

Advanced: What are the challenges in scaling up the synthesis of this compound for bulk research use?

Methodological Answer:

  • Exothermic Reactions: Optimize bromination by slow addition of NBS and use jacketed reactors for temperature control .
  • Cost Efficiency: Replace column chromatography with fractional crystallization (ethanol/water) for large-scale purification .
  • Safety: Implement inert atmospheres (N2_2) to prevent oxidation of the amino group during amination .

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